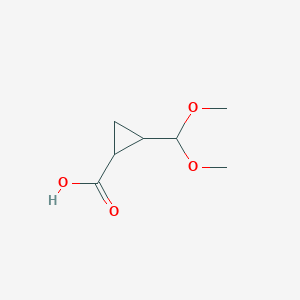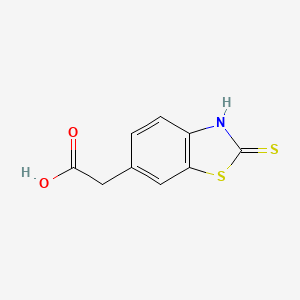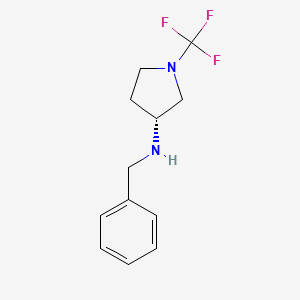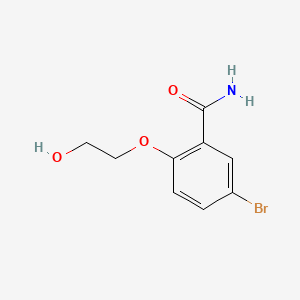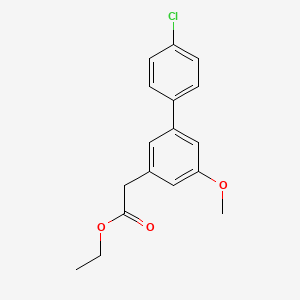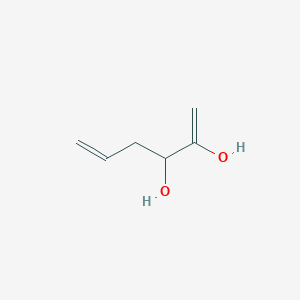
1,5-Hexadiene-2,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Hexadiene-2,3-diol is an organic compound with the molecular formula C6H10O2. It is a colorless liquid that is soluble in water and organic solvents. This compound contains two hydroxyl groups and two double bonds, making it a versatile molecule in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Hexadiene-2,3-diol can be synthesized through various methods. One common method involves the pinacol coupling reaction of acrolein. In this reaction, acrolein is reduced using a metal catalyst such as magnesium to form the desired diol .
Industrial Production Methods
In industrial settings, this compound is produced through the catalytic hydrogenation of 1,5-hexadiene. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions .
Chemical Reactions Analysis
Types of Reactions
1,5-Hexadiene-2,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The double bonds can be reduced to form saturated alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum is commonly used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl groups with halogens.
Major Products Formed
Oxidation: The major products are aldehydes or ketones.
Reduction: The major products are saturated alcohols.
Substitution: The major products are halogenated compounds.
Scientific Research Applications
1,5-Hexadiene-2,3-diol has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is used in the study of enzyme-catalyzed reactions involving diols.
Industry: It is used as a solvent and intermediate in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,5-Hexadiene-2,3-diol involves its ability to undergo various chemical reactions due to the presence of hydroxyl groups and double bonds. These functional groups allow it to participate in oxidation, reduction, and substitution reactions, making it a versatile compound in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
1,5-Hexadiene-3,4-diol: Similar in structure but with hydroxyl groups at different positions.
1,3-Hexadiene: Contains double bonds but lacks hydroxyl groups.
1,4-Pentadien-3-ol: Contains a hydroxyl group and double bonds but with a different carbon chain length
Uniqueness
1,5-Hexadiene-2,3-diol is unique due to the specific positioning of its hydroxyl groups and double bonds, which allows it to undergo a wide range of chemical reactions and makes it a valuable compound in various fields of research and industry.
Properties
CAS No. |
224294-66-0 |
|---|---|
Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
hexa-1,5-diene-2,3-diol |
InChI |
InChI=1S/C6H10O2/c1-3-4-6(8)5(2)7/h3,6-8H,1-2,4H2 |
InChI Key |
PSTBYXSYWMQNJV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(C(=C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-(2-Aminoethyl)-2-azaspiro[4.4]nonan-7-yl)methanol](/img/structure/B13953468.png)
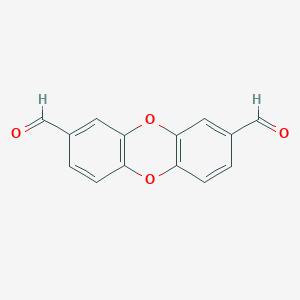
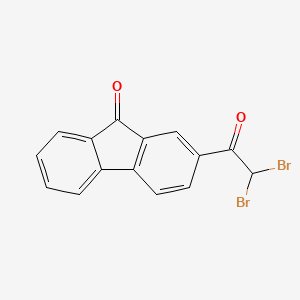
![6-(2-Aminoethyl)-6-azaspiro[3.4]octan-2-amine](/img/structure/B13953482.png)
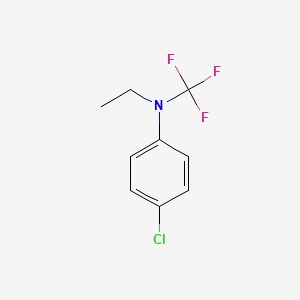

![(2-Benzyl-2-azaspiro[4.4]nonan-7-yl)methanethiol](/img/structure/B13953506.png)
